- Unexpected formation of new bicyclic γ-lactams by dimerization of α-chloroacetoacetanilides, Tetrahedron Letters, 2008, 49(35), 5217-5219

Cas no 97-36-9 (2,4-Dimethylacetoacetanilide)

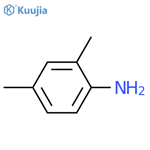

2,4-Dimethylacetoacetanilide structure

Nombre del producto:2,4-Dimethylacetoacetanilide

Número CAS:97-36-9

MF:C12H15NO2

Megavatios:205.253003358841

MDL:MFCD00039836

CID:34899

PubChem ID:222464

2,4-Dimethylacetoacetanilide Propiedades químicas y físicas

Nombre e identificación

-

- N-(2,4-Dimethylphenyl)-3-oxobutanamide

- AAMX

- 2',4'-dimethylacetoacetanilide

- acetoacet-m-xylidide

- n-(2,4-dimethylphenyl)-3-oxobutyramide

- 2',4'-Acetoacetoxylidide

- 2,4-Dimethylacetoacetanilide

- ',4'-Dimethylacetoacetanilide

- 4'-Dimethylacetoacetanilide

- 2-Dicyclohexylphosphino-2'-(N,N-diMethylaMino)biphenyl

- AAM

- Acetoaceto-m-xylidide

- Acetoacetyl-m-xylidide

- 2,4-Acetoacetxylidide

- 2,4-Acetoacetoxylidide

- Butanamide, N-(2,4-dimethylphenyl)-3-oxo-

- Acetoacetic acid m-xylidide

- N-Acetoacetyl-2,4-xylidine

- 1-Acetoacetylamino-2,4-dimethylbenzene

- m-Acetoacetoxylidide

- Acetoacet-2,4-dimethylphenyl

- Acetoacetanilide, 2',4'-dimethyl-

- 3-Oxo-N-(2,4-methylphenyl)butanamide

- 84GV

- 2′,4′-Acetoacetoxylidide (6CI, 7CI, 8CI)

- N-(2,4-Dimethylphenyl)-3-oxobutanamide (ACI)

- 2′,4′-Dimethylacetoacetanilide

- N-(2,4-Dimethylphenyl)acetoacetamide

- NSC 8398

- o,p-Dimethylacetoacetanilide

- EN300-18246

- 84GV04HEUG

- Butanamide, N-(2,4,-dimethylphenyl)-3-oxo

- CAS-97-36-9

- NCGC00164201-01

- CS-0067139

- N-(2,4-dimethylphenyl)-3-oxo-butyric acid amide

- UNII-84GV04HEUG

- Q27269525

- NS00009606

- E77599

- N-(2,4-Dimethylphenyl)-3-oxobutanamide #

- F0001-2304

- SCHEMBL295936

- W-100110

- DTXSID4040719

- EC 202-576-0

- N-Acetoacetyl-2,4-xilidide

- Butanamide,4-dimethylphenyl)-3-oxo-

- m-Acetoaceto-Xylidide

- STK301606

- AKOS000120893

- DTXCID2020719

- N-Acetoacetyl-2,4-xylidine 100 microg/mL in Acetonitrile

- NSC-8398

- BS-4159

- 3-12-00-02484 (Beilstein Handbook Reference)

- BRN 2110911

- N-ACETOACETYL-M-XYLIDIN

- 97-36-9

- MFCD00039836

- NCGC00255500-01

- EINECS 202-576-0

- Tox21_302083

- N-(2,4-Dimethylphenyl)-3-oxobutyramide, 99.5%

- CHEMBL1877137

- N-(24-Dimethylphenyl)-3-oxobutyramide

- NSC8398

-

- MDL: MFCD00039836

- Renchi: 1S/C12H15NO2/c1-8-4-5-11(9(2)6-8)13-12(15)7-10(3)14/h4-6H,7H2,1-3H3,(H,13,15)

- Clave inchi: HGVIAKXYAZRSEG-UHFFFAOYSA-N

- Sonrisas: O=C(CC(C)=O)NC1C(C)=CC(C)=CC=1

Atributos calculados

- Calidad precisa: 205.11000

- Masa isotópica única: 205.11

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 1

- Recuento de receptores de enlace de hidrógeno: 2

- Recuento de átomos pesados: 15

- Cuenta de enlace giratorio: 3

- Complejidad: 250

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Carga superficial: 0

- Xlogp3: 1.9

- Superficie del Polo topológico: 46.2

- Recuento de constructos de variantes mutuas: 8

Propiedades experimentales

- Color / forma: White crystalline powder.

- Denso: 1.24

- Punto de fusión: 88-91 ºC

- Punto de ebullición: 343.93°C (rough estimate)

- Punto de inflamación: 171 °C

- índice de refracción: 1.5160 (estimate)

- PSA: 46.17000

- Logp: 2.29400

- Disolución: Not determined

2,4-Dimethylacetoacetanilide Información de Seguridad

-

Símbolo:

- Palabra de señal:Warning

- Instrucciones de peligro: H302,H319

- Declaración de advertencia: P305+P351+P338

- Wgk Alemania:1

- Código de categoría de peligro: R22: harmful if swallowed.

- Instrucciones de Seguridad: S24/25

- Rtecs:AK4585000

-

Señalización de mercancías peligrosas:

- Términos de riesgo:R22

- Condiciones de almacenamiento:Store at room temperature

2,4-Dimethylacetoacetanilide Datos Aduaneros

- Código HS:2924299090

- Datos Aduaneros:

China Customs Code:

2924299090Overview:

2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

Declaration elements:

Product Name, component content, use to, packing

Summary:

2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

2,4-Dimethylacetoacetanilide PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| City Chemical | 929P-100GM |

2',4'-Acetoacetoxylidide |

97-36-9 | practical | 100gm |

$95.82 | 2023-09-19 | |

| City Chemical | 929P-250GM |

2',4'-Acetoacetoxylidide |

97-36-9 | practical | 250gm |

$178.39 | 2023-09-19 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N49710-25g |

N-(2,4-Dimethylphenyl)-3-oxobutanamide |

97-36-9 | 25g |

¥36.0 | 2021-09-08 | ||

| TRC | D481205-5g |

N-(2,4-Dimethylphenyl)-3-oxobutanamide |

97-36-9 | 5g |

$ 129.00 | 2023-09-07 | ||

| abcr | AB336386-100g |

2',4'-Dimethylacetoacetanilide, 98%; . |

97-36-9 | 98% | 100g |

€72.90 | 2024-04-16 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D101375-250g |

2,4-Dimethylacetoacetanilide |

97-36-9 | 99% | 250g |

¥87.90 | 2023-09-03 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-SR436-100g |

2,4-Dimethylacetoacetanilide |

97-36-9 | 99% | 100g |

¥100.0 | 2022-06-10 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D101375-100g |

2,4-Dimethylacetoacetanilide |

97-36-9 | 99% | 100g |

¥55.90 | 2023-09-03 | |

| abcr | AB336386-25 g |

2',4'-Dimethylacetoacetanilide, 98%; . |

97-36-9 | 98% | 25g |

€68.80 | 2022-08-31 | |

| Enamine | EN300-18246-0.25g |

N-(2,4-dimethylphenyl)-3-oxobutanamide |

97-36-9 | 95% | 0.25g |

$19.0 | 2023-09-19 |

2,4-Dimethylacetoacetanilide Métodos de producción

Métodos de producción 1

Métodos de producción 2

Condiciones de reacción

1.1 Solvents: Water ; reflux

Referencia

- Method for the continuous production of acetoacetic acid arylamides via the addition reaction of optionally substituted primary and secondary aryl amines with diketene in the presence of water and using reactive distillation, World Intellectual Property Organization, , ,

Métodos de producción 3

Condiciones de reacción

Referencia

- Process for preparation of polysubstituted 4H-pyran compounds, China, , ,

Métodos de producción 4

Métodos de producción 5

Métodos de producción 6

Métodos de producción 7

Métodos de producción 8

Métodos de producción 9

Condiciones de reacción

1.1 Catalysts: Sodium hydroxide Solvents: Toluene ; 10 - 15 h, 110 °C

Referencia

- Synthesis, screening for antitubercular activity and 3D-QSAR studies of substituted N-phenyl-6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamides, European Journal of Medicinal Chemistry, 2008, 43(10), 2103-2115

Métodos de producción 10

Condiciones de reacción

1.1 Reagents: Potassium hydroxide Solvents: Toluene ; 8 h, reflux

Referencia

- Phenothiazine and amide-ornamented novel nitrogen heterocyclic hybrids: synthesis, biological and molecular docking studies, New Journal of Chemistry, 2020, 44(10), 4049-4060

Métodos de producción 11

Métodos de producción 12

Condiciones de reacción

1.1 Reagents: Potassium hydroxide Catalysts: Titania Solvents: 1H-Imidazolium, 1-methyl-3-nitro-, salt with trinitromethane (1:1) ; 4 h, 90 °C

Referencia

- TiO2 nanoparticles supported synthesis of acetoacetanilide derivatives in green media, Research Journal of Chemistry and Environment, 2021, 25(5), 127-134

Métodos de producción 13

Métodos de producción 14

Métodos de producción 15

Métodos de producción 16

Condiciones de reacción

1.1 Catalysts: Sodium hydroxide Solvents: Toluene ; 15 h, 120 °C

Referencia

- Synthesis, characterization, crystal and molecular structure analysis of N-(2,4-dimethylphenyl)-6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide, Structural Chemistry, 2006, 17(6), 569-575

Métodos de producción 17

Condiciones de reacción

1.1 Catalysts: Triethylamine Solvents: Benzene ; 4 h, reflux

Referencia

- Synthesis and biological evaluation of 3-acyl-2-phenylamino-1,4-dihydroquinolin-4(1H)-one derivatives as potential MERS-CoV inhibitors, Bioorganic & Medicinal Chemistry Letters, 2019, 29(23),

Métodos de producción 18

Condiciones de reacción

1.1 Catalysts: Potassium hydroxide Solvents: Toluene ; 24 h, reflux

Referencia

- Synthesis of thiazolo[3,2-a]pyrimidine molecules, in-vitro cytotoxic evaluation and molecular docking studies, Journal of the Iranian Chemical Society, 2023, 20(7), 1491-1502

Métodos de producción 19

Condiciones de reacción

1.1 Catalysts: 1-Butyl-3-methylimidazolium hydroxide Solvents: Xylene ; heated

Referencia

- Study on reaction of substituted 4-methylquinolin-2(1H)-ones with sodium azide, International Electronic Conference on Synthetic Organic Chemistry, 2017, (2017), 1-6

Métodos de producción 20

Condiciones de reacción

1.1 Reagents: Potassium hydroxide Solvents: Toluene ; 8 h, rt → reflux

Referencia

- Phenothiazine and amide-ornamented dihydropyridines via a molecular hybridization approach: design, synthesis, biological evaluation and molecular docking studies, New Journal of Chemistry, 2019, 43(43), 17046-17057

2,4-Dimethylacetoacetanilide Raw materials

2,4-Dimethylacetoacetanilide Preparation Products

2,4-Dimethylacetoacetanilide Literatura relevante

-

1. Neutron diffraction study of aqueous transition metal salt solutions by isomorphic substitutionGeorge W. Neilson,John R. Newsome,Magnus Sandstr?m J. Chem. Soc. Faraday Trans. 2 1981 77 1245

-

Zhouxuan Xiang,Ting Liu,Huimin Wang,Genxin Chen,Xiongbin Zhu,Tonghui Hao,Jiabing Ran,Changying Yang Soft Matter 2022 18 3157

-

Kazuhiro Shikinaka,Tomomi Yokoi,Yumi Koizumi-Fujii,Masaki Shimotsuya,Kiyotaka Shigehara RSC Adv. 2015 5 46493

-

Zong-Ju Chen,Yu-Qiong Sun,Xiong Xiao,Hong-Qin Wang,Min-Hao Zhang,Fang-Zhou Wang,Jian-Cheng Lai,Da-Shuai Zhang,Li-Jia Pan,Cheng-Hui Li J. Mater. Chem. A 2023 11 8359

-

Zhouxuan Xiang,Ting Liu,Huimin Wang,Genxin Chen,Xiongbin Zhu,Tonghui Hao,Jiabing Ran,Changying Yang Soft Matter 2022 18 3157

97-36-9 (2,4-Dimethylacetoacetanilide) Productos relacionados

- 91-96-3(N,N'-(3,3'-Dimethyl-1,1'-biphenyl-4,4'-diyl)bis(3-oxobutanamide))

- 93-68-5(N-(2-methylphenyl)-3-oxobutanamide)

- 1805123-63-0(Methyl 3-amino-6-fluoro-2-nitrobenzoate)

- 1415108-26-7(7-Bromo-4,4-difluoro-3,4-dihydronaphthalen-1(2H)-one)

- 1807019-53-9(2-(Difluoromethyl)-4-iodo-3-(trifluoromethyl)pyridine-6-carboxaldehyde)

- 2172038-27-4(1-ethyl-4-(1-hydroxy-2-methylbutan-2-yl)piperidin-4-ol)

- 921895-78-5(2-(3,4-dimethoxyphenyl)-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylacetamide)

- 2580224-71-9(4-{(benzyloxy)carbonylamino}-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid)

- 1782405-28-0(1-propyl-1,7-diazaspiro4.4nonane)

- 1949815-74-0(1-(1,3,5-Trimethyl-1H-pyrazol-4-yl)piperazine dihydrochloride)

Proveedores recomendados

Suzhou Senfeida Chemical Co., Ltd

(CAS:97-36-9)2',4'-Dimethylacetoacetanilide

Pureza:98%

Cantidad:Company Customization

Precio ($):Informe

Suzhou Senfeida Chemical Co., Ltd

(CAS:97-36-9)2',4'-Dimethylacetoacetanilide

Pureza:99.9%

Cantidad:200kg

Precio ($):Informe